

Discovery and development of mitochondrially targeted tamoxifen

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Compound of Interest		
Compound Name:	MitoTam bromide, hydrobromide	
Cat. No.:	B10831154	Get Quote

An in-depth technical guide on the discovery and development of mitochondrially targeted tamoxifen (MitoTam) for researchers, scientists, and drug development professionals.

Introduction: Targeting the Cellular Powerhouse

Mitochondria, long recognized as the primary sites of cellular energy production, are emerging as critical targets in cancer therapy. The unique physiological characteristics of mitochondria in cancer cells, such as elevated membrane potential, present a therapeutic window for selective drug delivery. "Mitocans" are a class of anti-cancer agents designed to exploit these mitochondrial vulnerabilities to induce cell death.

Mitochondrially targeted tamoxifen (MitoTam) is a first-in-class mitocan that repurposes the well-known selective estrogen receptor modulator (SERM), tamoxifen, by redirecting it to the mitochondrial matrix. This strategic retargeting unlocks a potent, estrogen receptor-independent mechanism of anti-cancer activity. This document provides a comprehensive overview of the discovery, mechanism of action, and clinical development of MitoTam.

Discovery and Rationale for Mitochondrial Targeting

The development of MitoTam was driven by the need to overcome the limitations of conventional tamoxifen, such as resistance, and to exploit its known but less understood off-target mitochondrial effects.[1] While tamoxifen itself was observed to interact with mitochondrial components, its ability to penetrate the inner mitochondrial membrane (IMM) is limited.[2]

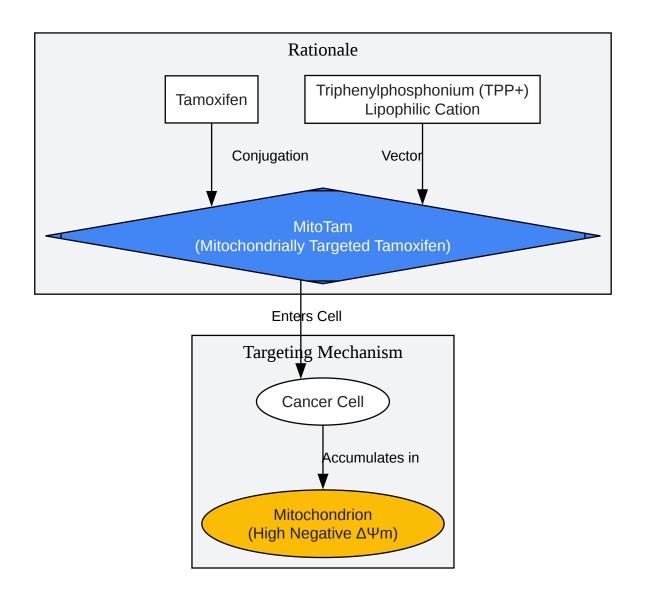




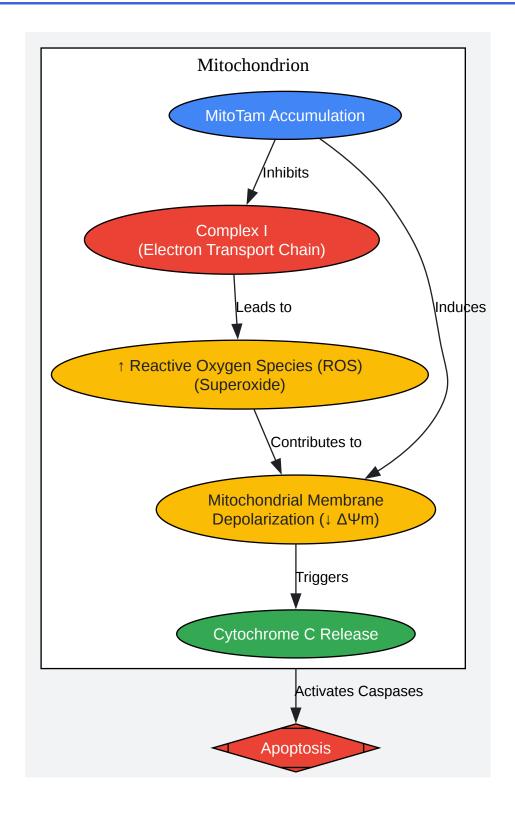


The strategy involved conjugating tamoxifen to a lipophilic cation, specifically the triphenylphosphonium (TPP+) group.[3][4] The TPP+ moiety acts as a molecular anchor, leveraging the high negative mitochondrial membrane potential ($\Delta\Psi$ m) of cancer cells.[3][5] This potential, which can be significantly higher in cancer cells than in normal cells, drives the accumulation of the TPP+-conjugated drug inside the mitochondria by several hundred-fold, following the Nernst equation.[5][6] This selective accumulation concentrates the tamoxifen pharmacophore at the inner mitochondrial membrane and matrix, the site of its novel anticancer activity.[5]

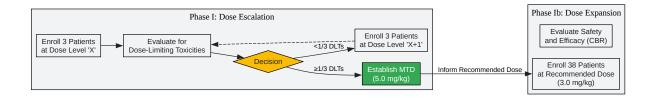












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